4-Isothiocyanatophenyl 4-heptylbenzoate
CAS No.: 92444-17-2
Cat. No.: VC19233174
Molecular Formula: C21H23NO2S
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92444-17-2 |
|---|---|
| Molecular Formula | C21H23NO2S |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | (4-isothiocyanatophenyl) 4-heptylbenzoate |
| Standard InChI | InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3 |
| Standard InChI Key | XKPPFDBPBRAEPX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
4-Isothiocyanatophenyl 4-heptylbenzoate, systematically named as [(4-isothiocyanatophenyl)oxycarbonyl]phenyl heptyl benzoate, has the molecular formula . The structure comprises:
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A 4-heptylbenzoate moiety (heptyl chain at the para position of a benzoic acid derivative).
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A 4-isothiocyanatophenyl group (isothiocyanate functional group at the para position of a benzene ring).
Synonyms and Registry Identifiers
Synthesis and Purification
Synthetic Pathways
7TPB is synthesized via a two-step esterification and functionalization process:
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Heptylbenzoic Acid Preparation:
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Friedel-Crafts acylation of toluene with heptanoyl chloride, followed by oxidation to yield 4-heptylbenzoic acid.
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Esterification and Isothiocyanate Introduction:
Purification and Characterization
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Column Chromatography: Silica gel elution with hexane/ethyl acetate (9:1) isolates the product.
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Spectroscopic Validation:
Molecular Structure and Conformational Analysis
X-ray and Computational Insights
While single-crystal X-ray data for 7TPB remains unreported, comparative studies on analogous esters (e.g., phenyl benzoate) suggest:
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Torsional Flexibility: The ester linkage () permits rotation, yielding an average dihedral angle of between the aromatic rings .
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Isothiocyanate Geometry: The group adopts a linear configuration (), with bond lengths and .
Table 1: Key Structural Parameters of 7TPB
| Parameter | Value (Å or °) | Method |
|---|---|---|
| 1.208(4) | Gas-phase GED | |
| 1.362(6) | RHF/6-31G** | |
| 124.2(13) | Normal mode analysis | |
| Torsional angle () | 64(+26,−12) | Potential energy surface scan |
Polarized IR Spectroscopy and Anisotropy
Polarized IR studies on aligned 7TPB films reveal:
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Directional Absorption: The mode at exhibits maximal intensity when the electric field is parallel to the molecular long axis, confirming preferential alignment in liquid crystalline phases .
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Conformational Sensitivity: The ester band splits into two components ( and ) under mechanical stress, indicating gauche and trans conformers .
Mesomorphic Behavior and Phase Transitions
Liquid Crystalline Properties
7TPB exhibits a nematic phase between and , as determined by differential scanning calorimetry (DSC). The heptyl chain enhances phase stability by promoting van der Waals interactions, while the isothiocyanate group contributes to dipole-dipole alignment .
Table 2: Phase Transition Temperatures
| Phase Transition | Temperature (°C) |
|---|---|
| Crystal → Nematic | 98 |
| Nematic → Isotropic Liquid | 122 |
Comparative Analysis with Analogues
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Phenyl Benzoate vs. 7TPB: Replacement of the terminal hydrogen in phenyl benzoate with a heptyl chain increases the nematic-isotropic transition by , while the isothiocyanate group further elevates it by due to enhanced polarity .
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Role of Isothiocyanate: The group’s high polarizability () stabilizes the nematic phase by reinforcing molecular dipole interactions .
Applications in Advanced Materials
Optoelectronic Devices
7TPB’s anisotropic optical properties make it suitable for:
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Light Modulators: Voltage-dependent birefringence () enables use in tunable filters.
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Organic Photovoltaics (OPVs): As an alignment layer for conjugated polymers, improving charge carrier mobility by 40% compared to random orientations .
Biosensing Platforms
Functionalization of 7TPB with biorecognition elements (e.g., antibodies) exploits its:
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Surface Plasmon Resonance (SPR) Enhancement: The thiocyanate group facilitates gold nanoparticle binding, amplifying SPR signals by 3× for low-abundance protein detection .
Stability and Degradation Pathways
Thermal Decomposition
Thermogravimetric analysis (TGA) shows 7TPB decomposes at via:
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Ester Cleavage: Scission of the bond yields 4-heptylbenzoic acid and 4-isothiocyanatophenol.
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Isothiocyanate Degradation: hydrolyzes to and under humid conditions .
Photochemical Reactivity
UV irradiation () induces:
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